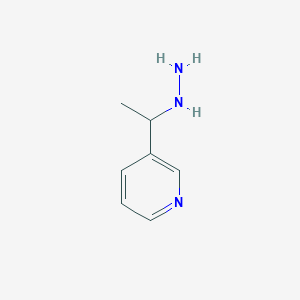

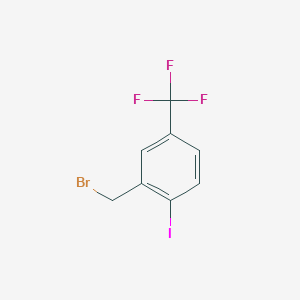

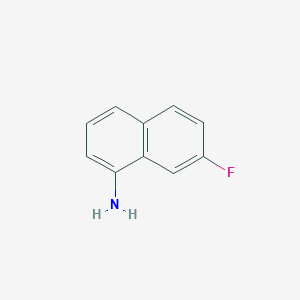

2-(3,4-Difluorophenoxy)-5-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Difluorophenoxy)-5-methylaniline (2-DFMA) is an organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a versatile building block in organic synthesis and has been used in a variety of applications, including drug discovery, drug delivery, and drug development. 2-DFMA has also been used in the synthesis of a variety of compounds, including polymers, dyes, and other materials.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and characterization of novel compounds, including oxime derivatives, have been explored. Studies on oxime compounds synthesized from reactions involving methylanilines have shown promising antioxidant activities, potentially applicable in conditions involving oxidative stress (Topçu et al., 2021).

The synthesis of benzoxazole derivatives using 4-bromo-2-methylaniline showcases the application of methylanilines in creating compounds with potential for non-linear optical properties and molecular reactivity analysis (Rizwan et al., 2021).

Metabolic and Toxicological Studies

Metabolic changes in earthworms due to exposure to compounds like 2-fluoro-4-methylaniline have been studied using 1H NMR spectroscopy, revealing potential novel biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Research on the metabolism and binding of carcinogenic compounds, such as 4-chloro-2-methylaniline, in rat liver microsomes highlights the importance of studying these compounds for understanding carcinogenesis and potential therapeutic approaches (Hill et al., 1979).

Molecular Imaging

- The development of novel fluorine-labeled benzoxazole derivatives, including methylaniline compounds, for positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease illustrates the diagnostic applications of these compounds (Cui et al., 2012).

Molecular Spectroscopy

- Fourier Transform Infrared (FT-IR) and FT-Raman spectral analysis of chloro-methylaniline compounds, combined with ab initio calculations, contribute to the understanding of their structural and spectroscopic properties, which is crucial in various applications in chemistry and materials science (Arjunan & Mohan, 2008).

Material Science

- Studies on conducting polymer hole injection layers in light-emitting devices, involving compounds like poly-N-methylaniline, demonstrate the application of these materials in developing more efficient electronic and optoelectronic devices (Tengstedt et al., 2005).

Propriétés

IUPAC Name |

2-(3,4-difluorophenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-2-5-13(12(16)6-8)17-9-3-4-10(14)11(15)7-9/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJQLGRUKMCQCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenoxy)-5-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)